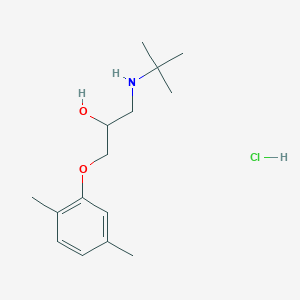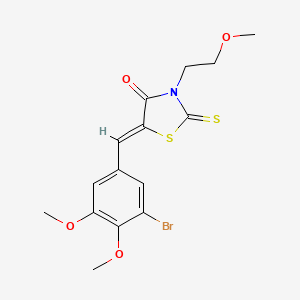
1-(tert-butylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-butylamino)-3-(2,5-dimethylphenoxy)-2-propanol hydrochloride, also known as Tert-butylaminoethyl phenol (TBAEP), is a chemical compound that has gained significant attention in the field of scientific research. TBAEP is a beta-adrenergic receptor antagonist that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism of Action
TBAEP acts as a competitive antagonist of beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. It binds to these receptors, preventing the binding of endogenous ligands such as epinephrine and norepinephrine. By blocking the activation of these receptors, TBAEP reduces the effects of sympathetic nervous system stimulation, including increased heart rate and blood pressure.
Biochemical and Physiological Effects
TBAEP has been shown to have significant effects on various physiological processes. In studies on rats, TBAEP has been shown to reduce insulin secretion and increase lipid metabolism. TBAEP has also been shown to increase thermogenesis, which may have implications for the treatment of obesity and metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using TBAEP in lab experiments is its specificity for beta-adrenergic receptors. This allows for the investigation of the specific effects of beta-adrenergic receptor activation or inhibition on various physiological processes. However, TBAEP may have off-target effects on other receptors, which should be taken into consideration when interpreting results.
Future Directions
There are several potential future directions for research on TBAEP. One area of interest is the role of beta-adrenergic receptors in cancer progression and metastasis. TBAEP may have potential therapeutic applications in the treatment of cancer by blocking the effects of beta-adrenergic receptor activation. Another area of interest is the development of more specific beta-adrenergic receptor antagonists, which may have fewer off-target effects and greater therapeutic potential.
Synthesis Methods
The synthesis of TBAEP involves the reaction between 2,5-dimethylphenol and tert-butylamine, followed by the addition of 2-chloro-1-(chloromethyl) ethyl ether. The final product is obtained by the reaction of the intermediate product with hydrochloric acid. The yield of TBAEP is typically between 70-80%, and the purity can be increased through recrystallization.
Scientific Research Applications
TBAEP has been widely used in scientific research as a beta-adrenergic receptor antagonist. It has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and heart failure. TBAEP has also been used in studies investigating the role of beta-adrenergic receptors in various physiological processes, including insulin secretion, thermogenesis, and lipid metabolism.
properties
IUPAC Name |
1-(tert-butylamino)-3-(2,5-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11-6-7-12(2)14(8-11)18-10-13(17)9-16-15(3,4)5;/h6-8,13,16-17H,9-10H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJOPGPVYRMQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CNC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5023819.png)

![{2-[(2-chlorobenzoyl)amino]-1,3-oxazol-4-yl}acetic acid](/img/structure/B5023831.png)

![2,4,6-trimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5023842.png)

![(1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5023852.png)
![N-[(butylamino)carbonothioyl]-4-chlorobenzamide](/img/structure/B5023861.png)
![6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5023867.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5023873.png)
![1-[4-(benzyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5023882.png)
![2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5023887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5023889.png)
